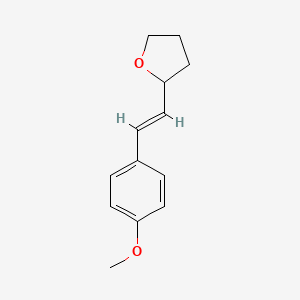
Ethyl 3-oxo-2-((4-oxo-3(4H)-quinazolinyl)methyl)butanoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-2-((4-oxoquinazolin-3(4H)-yl)methyl)butanoate dihydrochloride is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-((4-oxoquinazolin-3(4H)-yl)methyl)butanoate dihydrochloride typically involves the following steps :
Starting Materials: The synthesis begins with 2-aminobenzoic acid and phenyl isothiocyanate.
Formation of Intermediate: These starting materials are refluxed in anhydrous pyridine with phosphorus pentasulfide to form 3-phenylquinazoline-2,4(1H,3H)-dithione.
Coupling Reaction: The intermediate is then coupled with (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)bromide in the presence of triethylamine in DMF at room temperature to yield the corresponding S-nucleoside.
Deblocking: The S-nucleoside is deblocked using sodium methoxide at room temperature to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-2-((4-oxoquinazolin-3(4H)-yl)methyl)butanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various alkylating agents, such as methyl iodide and benzyl chloride, are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with potential biological activities, such as antibacterial and anticancer properties .
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-2-((4-oxoquinazolin-3(4H)-yl)methyl)butanoate dihydrochloride has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its anticancer properties and potential as a therapeutic agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-oxo-2-((4-oxoquinazolin-3(4H)-yl)methyl)butanoate dihydrochloride involves its interaction with specific molecular targets and pathways . The compound is believed to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of bacteria, fungi, and cancer cells. This inhibition disrupts essential cellular processes, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylquinazoline-2,4(1H,3H)-dithione: An intermediate in the synthesis of the target compound.
1,2,4-Triazoloquinazoline derivatives: Known for their antihypertensive and antihistaminic activities.
Ethyl-3-oxo-2-(3-phenyl-4-thioxo-1,2,3,4-tetrahydro-quinazolin-2-ylthio)butanoate: A related compound with potential anticancer properties.
Uniqueness
Ethyl 3-oxo-2-((4-oxoquinazolin-3(4H)-yl)methyl)butanoate dihydrochloride stands out due to its unique combination of a quinazolinone core with an ethyl ester group. This structure imparts distinct pharmacological properties, making it a valuable compound for drug development and scientific research.
Propiedades
Número CAS |
75159-44-3 |
|---|---|
Fórmula molecular |
C15H18Cl2N2O4 |
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
ethyl 3-oxo-2-[(4-oxoquinazolin-3-yl)methyl]butanoate;dihydrochloride |
InChI |
InChI=1S/C15H16N2O4.2ClH/c1-3-21-15(20)12(10(2)18)8-17-9-16-13-7-5-4-6-11(13)14(17)19;;/h4-7,9,12H,3,8H2,1-2H3;2*1H |
Clave InChI |
UTRVZWZRGMASLC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CN1C=NC2=CC=CC=C2C1=O)C(=O)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)












